3-(4-Ethylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine
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Overview
Description
3-(4-Ethylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridazine ring, an oxadiazole moiety, and a sulfanyl linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must also consider factors such as cost-efficiency, environmental impact, and safety regulations.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
3-(4-Ethylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(4-Ethylphenyl)-1,2,4-oxadiazole derivatives
- 3-Phenyl-1,2,4-oxadiazole derivatives
- Pyridazine-based compounds with different substituents
Uniqueness
What sets 3-(4-Ethylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H18N4OS |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H18N4OS/c1-2-15-8-10-16(11-9-15)18-12-13-20(24-23-18)27-14-19-22-21(25-26-19)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3 |
InChI Key |
DCLQHDRUVVURCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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